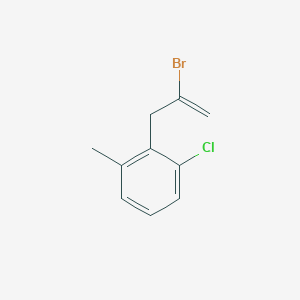

3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene

Descripción general

Descripción

The compound “(3-fluoro-4-methylphenyl)methanamine” is an organic compound with a molecular weight of 139.17 . It is stored at room temperature and is in liquid form . Another related compound, “3-Fluoro-4-methylphenyl isocyanate”, has a molecular formula of CHFNO .

Synthesis Analysis

While specific synthesis methods for “3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene” are not available, related compounds such as “3-Fluoro-4-methylphenyl isocyanate” are used in the synthesis of 3-fluoro analogues of 5-(acetamido-methyl)oxazolidinones .Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-methylphenyl isocyanate” is represented by the formula CHFNO .Aplicaciones Científicas De Investigación

Novel Copolymers Synthesis

Copolymerization with Styrene : The synthesis and copolymerization of fluoro and methyl ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates with styrene have been explored. These monomers, including variations like 3-fluoro-4-methyl among others, were prepared using the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes. The copolymers exhibit unique decomposition characteristics in nitrogen, occurring in two steps over a wide temperature range, which could be critical for developing materials with specific thermal properties (Kharas et al., 2017).

Materials Science and Organic Electronics

Tuning Electronic Properties : The preparation of 3-fluoro-4-hexylthiophene and its use as a building block to tune the electronic properties of conjugated polythiophenes has been studied. This compound oxidizes at a higher potential than its non-fluorinated counterpart, suggesting its utility in developing materials for organic electronics, albeit challenges in electropolymerization were noted. Such materials have potential applications in solar cells, transistors, and other electronic devices (Gohier et al., 2013).

Hydrocarbon Storage and Separation

Microporous Cu-MOF for Hydrocarbon Separation : Research into the pore environment of microporous Cu-based Metal–Organic Frameworks (MOFs) for the storage and separation of light hydrocarbons like ethylene and propylene has shown that fluoro- and methyl-functionalized MOFs exhibit superior gas storage capacities and separation efficiency. This innovative approach demonstrates the potential of fluoro-substituted materials in industrial applications related to energy and chemical manufacturing (Fan et al., 2019).

Chemical Synthesis and Characterization

Substituent Effect on Chemical Structures : The synthesis and assessment of substituent effects on (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds have been carried out to understand the influence of various substituents on chemical structure and reactivity. Such studies are crucial for the design and development of new chemical entities with desired properties for applications in synthesis and materials science (Balaji et al., 2015).

Propiedades

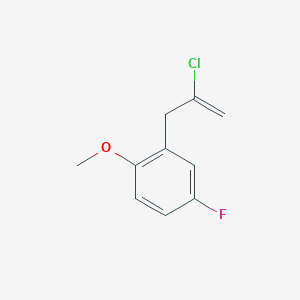

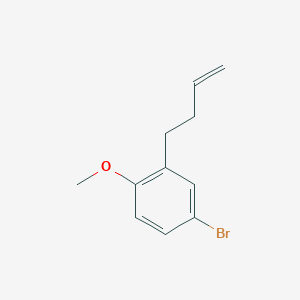

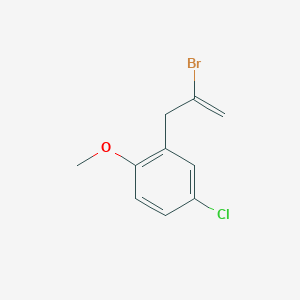

IUPAC Name |

2-fluoro-1-methyl-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F/c1-8(2)6-10-5-4-9(3)11(12)7-10/h4-5,7H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMSMBLZEDMCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.